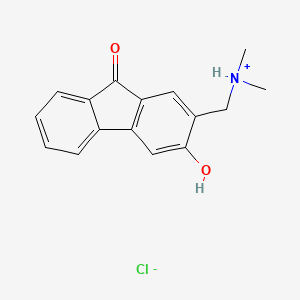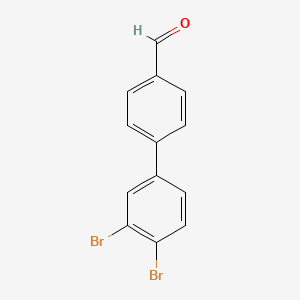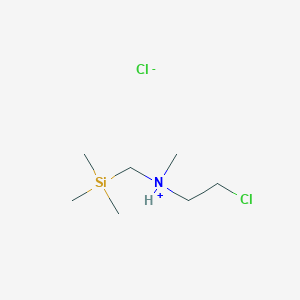
Samarium arsenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium arsenide is a binary inorganic compound composed of samarium and arsenic, with the chemical formula SmAs . It is known for its unique properties, including its use as a semiconductor and in photo-optic applications . The compound forms crystals in a cubic system and has a high melting point of 2257°C .
Preparation Methods
Samarium arsenide can be synthesized by heating pure samarium and arsenic in a vacuum. The reaction is straightforward:
Sm+As→SmAs
This method involves heating the elements in a controlled environment to ensure the formation of the desired compound . Industrial production methods typically follow similar principles, focusing on maintaining high purity and precise reaction conditions to achieve consistent results.
Chemical Reactions Analysis
Samarium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For example, oxidation of this compound can lead to the formation of samarium oxide and arsenic trioxide:
4 SmAs+3 O2→2 Sm2O3+4 As2O3
Reduction reactions may involve hydrogen or other reducing agents to revert the compound to its elemental forms. Substitution reactions can occur with halogens, leading to the formation of various halide compounds .
Scientific Research Applications
Samarium arsenide has several scientific research applications due to its unique properties. In chemistry, it is used as a semiconductor material, contributing to advancements in electronic devices and optoelectronics . In biology and medicine, samarium compounds, including this compound, are explored for their potential in imaging and therapeutic applications . The compound’s ability to interact with various molecular targets makes it valuable in research focused on developing new diagnostic and treatment methods.
Mechanism of Action
The mechanism by which samarium arsenide exerts its effects is primarily related to its semiconductor properties. The compound interacts with light and electrical fields, making it useful in photo-optic applications . In medical applications, samarium compounds target specific sites in the body, such as bone metastases, where they concentrate and provide therapeutic effects through radiation . The molecular pathways involved include the interaction with cellular structures and the emission of radiation to achieve the desired outcomes.
Comparison with Similar Compounds
Samarium arsenide can be compared with other similar compounds, such as neptunium arsenide and dysprosium arsenide . These compounds share similar structural properties but differ in their specific applications and reactivity. For instance, neptunium arsenide is also used in semiconductor applications, while dysprosium arsenide is explored for its magnetic properties
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable material for scientific research and technological advancements.
Properties
CAS No. |
12255-39-9 |
|---|---|
Molecular Formula |
AsSm |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
arsanylidynesamarium |
InChI |
InChI=1S/As.Sm |
InChI Key |
GSRNJUWQQSVPNG-UHFFFAOYSA-N |
Canonical SMILES |
[As]#[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)




![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)

